N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine
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Overview
Description
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine is a chemical compound known for its role in various biochemical processes. It is a derivative of glycine and alanine, with an acetyloxybenzoyl group attached to the glycine residue. This compound is significant in the study of enzyme mechanisms and has applications in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, D-alanine, and D-alanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Acetylation: The final step involves the acetylation of the benzoyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and acetic acid.
Oxidation: Oxidative cleavage of the acetyloxybenzoyl group can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine, D-alanine, D-alanine, and acetic acid.
Oxidation: Oxidized benzoyl derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and enzyme mechanisms.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine involves its interaction with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The molecular targets include peptidoglycan synthesis enzymes and proteases. The pathways involved in its action are related to cell wall synthesis and protein degradation.
Comparison with Similar Compounds
Similar Compounds
N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine: A similar compound involved in bacterial cell wall synthesis.
N-acetylmuramoyl-L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine: Another related compound with similar biochemical properties.
Uniqueness
N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine is unique due to its specific acetyloxybenzoyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
631915-76-9 |
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Molecular Formula |
C17H21N3O7 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[(2-acetyloxybenzoyl)amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H21N3O7/c1-9(15(23)20-10(2)17(25)26)19-14(22)8-18-16(24)12-6-4-5-7-13(12)27-11(3)21/h4-7,9-10H,8H2,1-3H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,10-/m1/s1 |
InChI Key |
UAIVFANPGQIQMH-NXEZZACHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)C1=CC=CC=C1OC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
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